4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-phenoxyphenol with 2-(4-phenoxyphenoxy)ethanol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phenoxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets. The phenoxy groups and benzoic acid moiety play crucial roles in its binding to these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors .
Comparison with Similar Compounds
4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid can be compared with other similar compounds, such as:
4-(4-Phenoxyphenoxy)benzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
2-(4-Phenoxyphenoxy)ethanol: Contains an alcohol group instead of the benzoic acid moiety, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
IUPAC Name |
4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-21(23)16-6-8-17(9-7-16)24-14-15-25-18-10-12-20(13-11-18)26-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLYHQOCRQIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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